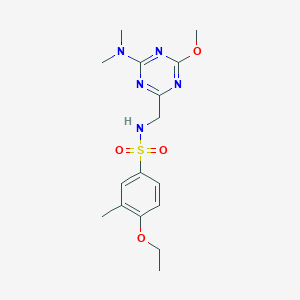
1-Butyl-2,4-dinitrobenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Butyl-2,4-dinitrobenzene is an organic compound characterized by a benzene ring substituted with a butyl group at the first position and two nitro groups at the second and fourth positions. This compound is part of the dinitrobenzene family, which is known for its applications in various chemical processes and industries.
準備方法
Synthetic Routes and Reaction Conditions: 1-Butyl-2,4-dinitrobenzene can be synthesized through a multi-step process involving nitration and alkylation reactions. The general synthetic route includes:
Nitration: The introduction of nitro groups into the benzene ring is typically achieved using a mixture of concentrated nitric acid and sulfuric acid. This step results in the formation of 2,4-dinitrobenzene.
Alkylation: The butyl group is introduced via a Friedel-Crafts alkylation reaction. This involves reacting 2,4-dinitrobenzene with butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
化学反応の分析
1-Butyl-2,4-dinitrobenzene undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants such as iron and hydrochloric acid.
Substitution: The compound can participate in nucleophilic aromatic substitution reactions, where the nitro groups are replaced by nucleophiles such as alkoxides or amines. This reaction typically requires strong nucleophiles and elevated temperatures.
Oxidation: Although less common, the butyl group can be oxidized to a carboxylic acid under strong oxidative conditions using reagents like potassium permanganate.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon, iron, hydrochloric acid.
Substitution: Alkoxides, amines, elevated temperatures.
Oxidation: Potassium permanganate, strong acidic or basic conditions.
Major Products Formed:
Reduction: 1-Butyl-2,4-diaminobenzene.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Oxidation: 1-Butyl-2,4-dinitrobenzoic acid.
科学的研究の応用
1-Butyl-2,4-dinitrobenzene has diverse applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of various organic compounds and as a reagent in organic chemistry reactions.
Biology: Studied for its potential effects on biological systems, particularly in the context of its nitro and butyl substituents.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel pharmaceuticals with specific functional groups.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 1-butyl-2,4-dinitrobenzene primarily involves its nitro groups, which are highly reactive and can participate in various chemical reactions. The nitro groups can undergo reduction to form amino groups, which can then interact with biological molecules or other chemical entities. The butyl group provides hydrophobic character, influencing the compound’s solubility and reactivity.
類似化合物との比較
1-Butyl-2,4-dinitrobenzene can be compared with other dinitrobenzene derivatives, such as:
1,2-Dinitrobenzene: Differing in the position of the nitro groups, leading to different reactivity and applications.
1,3-Dinitrobenzene: Commonly used in the manufacture of explosives, with distinct chemical properties due to the meta-position of the nitro groups.
1,4-Dinitrobenzene: Known for its higher melting point and different industrial applications.
Uniqueness: this compound is unique due to the presence of the butyl group, which imparts specific physical and chemical properties, making it suitable for specialized applications in organic synthesis and industrial processes.
特性
IUPAC Name |
1-butyl-2,4-dinitrobenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O4/c1-2-3-4-8-5-6-9(11(13)14)7-10(8)12(15)16/h5-7H,2-4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRLMFBOSLNCGQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)isoxazole-5-carboxamide](/img/structure/B2943629.png)
![2,4-dichloro-5-methyl-N-(2-methyl-4-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)benzene-1-sulfonamide](/img/structure/B2943630.png)

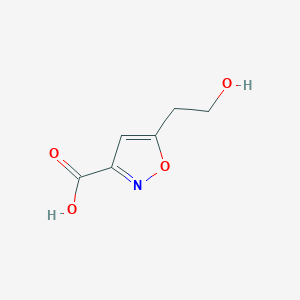
![2-[2-(Diethylamino)ethoxy]benzonitrile](/img/structure/B2943636.png)
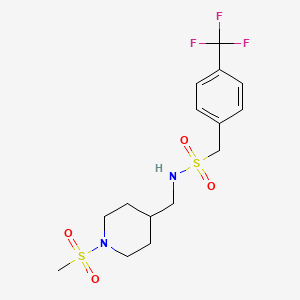
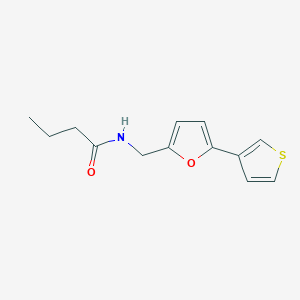
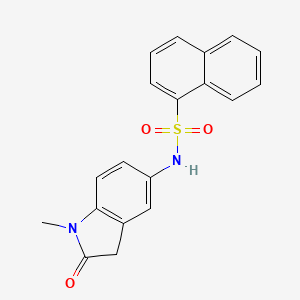

![6-(3-bromophenyl)-2-{[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2943642.png)
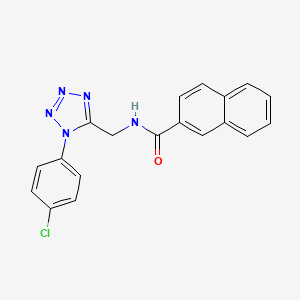
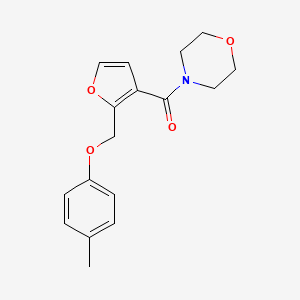
![8-(4-Chlorophenyl)-5-(2-methoxyethyl)-1,3-dimethylpurino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2943646.png)
